1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene, trans
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Overview
Description
1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene, trans is a chiral organic compound with significant interest in the field of synthetic chemistry. This compound features a bromocyclopropyl group attached to a fluorobenzene ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene, trans typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the reaction of 3-fluorobenzene with a bromocyclopropane derivative under specific conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and stereoselectivity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene, trans undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include hydrocarbons.
Scientific Research Applications
1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene, trans has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene, trans involves its interaction with specific molecular targets and pathways. The bromocyclopropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological targets . The fluorobenzene ring enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions .
Comparison with Similar Compounds
1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene: This enantiomer has similar chemical properties but different stereochemistry.
1-[(1S,2R)-2-bromocyclopropyl]-4-fluorobenzene: This compound has a fluorine atom at a different position on the benzene ring, affecting its reactivity and applications.
Uniqueness: 1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene, trans is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of a bromocyclopropyl group and a fluorobenzene ring makes it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
176442-80-1; 1820580-74-2 |
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Molecular Formula |
C9H8BrF |
Molecular Weight |
215.065 |
IUPAC Name |
1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene |
InChI |
InChI=1S/C9H8BrF/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
InChI Key |
VOOZPOZLXOGGPR-DTWKUNHWSA-N |
SMILES |
C1C(C1Br)C2=CC(=CC=C2)F |
solubility |
not available |
Origin of Product |
United States |
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